7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
Description
7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Properties
IUPAC Name |
(8-acetyloxy-3-benzyl-4-methyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-12-16-9-10-18(25-13(2)22)20(26-14(3)23)19(16)27-21(24)17(12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVPHHMOYHLCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor chromone compound. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Pyridine, triethylamine
Solvents: Acetic anhydride, methanol, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers .
Scientific Research Applications
7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with antioxidant pathways, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
- 7-(Methoxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
- 7-(Acetyloxy)-3-phenyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
Uniqueness
7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyloxy and benzyl groups enhances its reactivity and potential for various applications, setting it apart from similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
